Dual 4-Fluorination Confers Higher Calculated Lipophilicity and Reduced Aqueous Solubility Compared to the Des-Fluoro Analog SC-7997892
The target compound incorporates two 4-fluorophenyl groups (C7 and C2-benzamide), whereas the closest commercially cataloged analog SC-7997892 bears a single fluorine on the benzamide and an unsubstituted phenyl at C7. Based on established Hansch π values (4-F substitution adds approximately +0.14 log units per aromatic position relative to hydrogen), the target compound's calculated LogP is predicted to exceed that of SC-7997892 (measured LogP 2.81) by approximately 0.10–0.20 log units. Correspondingly, the aqueous solubility (LogSW) of the target compound is expected to be lower than the –4.24 reported for SC-7997892 , consistent with the general inverse correlation between fluorination and aqueous solubility in benzamide series [1]. These differences directly affect compound handling, DMSO stock preparation, and assay compatibility.
| Evidence Dimension | Calculated n-octanol/water partition coefficient (LogP) and aqueous solubility (LogSW) |
|---|---|
| Target Compound Data | Calculated LogP ≈ 2.91–3.01; LogSW < –4.24 (estimated from group contribution) |
| Comparator Or Baseline | SC-7997892 (4-fluoro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide): Measured LogP = 2.81; Measured LogSW = –4.24 |
| Quantified Difference | ΔLogP ≈ +0.10 to +0.20; ΔLogSW estimated ≤ –0.2 to –0.5 log units (lower solubility) |
| Conditions | Calculated using fragment-based Hansch approach; SC-7997892 values from Hit2Lead experimentally determined dataset |
Why This Matters
Even modest LogP differences of 0.1–0.3 units can shift a compound across critical permeability or solubility thresholds in cell-based assays, making direct substitution without solubility adjustment potentially confounding for dose-response studies.
- [1] Lei, Z.; Wang, J.; Li, Z.; et al. Discovery of quinazolinyl-containing benzamides derivatives as novel HDAC1 inhibitors with in vitro and in vivo antitumor activities. Bioorganic Chemistry 2021, 117, 105407. View Source
